
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide is a complex organic compound with the molecular formula C34H69NO3. It is a ceramide-like molecule, which means it shares structural similarities with ceramides, a class of lipid molecules found in high concentrations within the cell membrane of eukaryotic cells. Ceramides play a crucial role in maintaining the skin barrier and regulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide typically involves the reaction of hexacosanoic acid with sphinganine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves the following steps:
Activation of Hexacosanoic Acid: Hexacosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated hexacosanoic acid is then reacted with sphinganine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramide-like molecules in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its impact on cell membrane integrity.
Medicine: Explored for its potential therapeutic applications in treating skin disorders and diseases related to lipid metabolism.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing and barrier-enhancing properties
作用机制
The mechanism of action of N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration can modulate various signaling pathways, impacting cellular processes such as apoptosis, differentiation, and proliferation. The compound’s hydroxyl groups and amide bond play a crucial role in its interaction with other lipid molecules and proteins within the membrane .
相似化合物的比较
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide can be compared with other ceramide-like molecules such as:
N-(1,3-dihydroxyoctadecan-2-yl)palmitamide: Similar structure but with a shorter fatty acid chain.
N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide: Contains a double bond in the fatty acid chain, affecting its chemical properties and biological activity.
α-Galactosylceramide: A synthetic glycolipid with potent immunostimulant properties .
This compound is unique due to its specific fatty acid chain length and hydroxyl group positioning, which influence its physical and chemical properties, as well as its biological activity.
属性
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERZHCPHDHUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

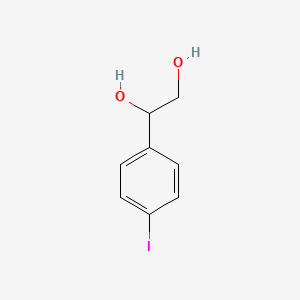
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
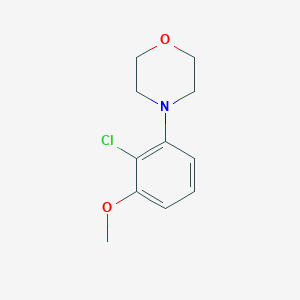
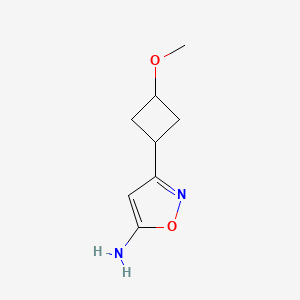

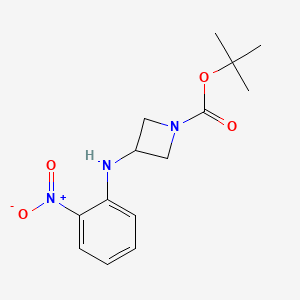

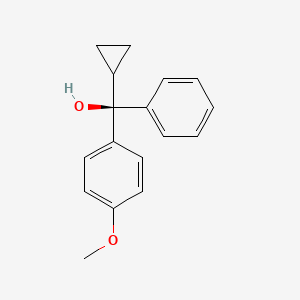
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
